4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one
Description
4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one is a brominated indanone derivative featuring a bicyclic scaffold with a ketone group at the 1-position, bromine at the 4-position, and methyl substituents at the 6- and 7-positions. Its molecular formula is C₁₁H₁₁BrO, with a molecular weight of 239.11 g/mol. The compound is structurally characterized by its fused aromatic and aliphatic rings, with bromine and methyl groups influencing its electronic and steric properties.
Properties
IUPAC Name |
4-bromo-6,7-dimethyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-6-5-9(12)8-3-4-10(13)11(8)7(6)2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBVVAYZHZJLFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCC(=O)C2=C1C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550164 | |
| Record name | 4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112631-50-2 | |
| Record name | 4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthetic Strategies for 4-Bromo-6,7-Dimethyl-2,3-Dihydro-1H-Inden-1-One
The synthesis of 4-bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one typically follows two primary routes:
- Bromination of Pre-Formed Dimethylindanone Derivatives
- Directed Metalation and Electrophilic Bromination of Indanone Intermediates
Each method requires precise control of regioselectivity and reaction conditions to avoid side products.
Bromination of Pre-Formed Dimethylindanone Derivatives
This approach begins with the synthesis of 6,7-dimethyl-2,3-dihydro-1H-inden-1-one, followed by bromination at the 4-position.
Synthesis of 6,7-Dimethyl-2,3-Dihydro-1H-Inden-1-One
The indanone core is constructed via Friedel-Crafts acylation of 3,4-dimethylphenylacetic acid. Aluminum chloride (AlCl₃) or other Lewis acids catalyze the cyclization in solvents like dichloromethane or nitrobenzene. The reaction proceeds under reflux (80–100°C) for 6–12 hours, yielding the dimethylindanone precursor.
Bromination at the 4-Position
Electrophilic bromination is achieved using N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). Key considerations include:
- Solvent : Dichloromethane or carbon disulfide for improved selectivity.
- Temperature : 0–25°C to minimize over-bromination.
- Regioselectivity : The methyl groups at positions 6 and 7 direct bromination to the para position (C-4) via steric and electronic effects.
- Dissolve 6,7-dimethyl-2,3-dihydro-1H-inden-1-one (1.0 equiv) in CH₂Cl₂.
- Add FeBr₃ (0.1 equiv) and cool to 0°C.
- Slowly add Br₂ (1.05 equiv) dropwise.
- Stir for 2–4 hours, then quench with NaHSO₃.
- Isolate via column chromatography (hexane/EtOAc).
Directed Metalation and Electrophilic Bromination
This method employs lithium diisopropylamide (LDA) to deprotonate the indanone intermediate, generating a lithium enolate that reacts with electrophilic bromine sources.
Directed Metalation
- Substrate : 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one.
- Base : LDA (2.0 M in THF) at −78°C.
- Reaction Time : 1–2 hours to ensure complete deprotonation.
Bromination with Electrophilic Agents
The lithium enolate reacts with 1,2-dibromotetrafluoroethane (DBTFB) or N-bromosuccinimide (NBS) to introduce bromine at C-4.
- Add LDA (1.2 equiv) to a THF solution of 6,7-dimethylindanone at −78°C.
- Stir for 1 hour, then add DBTFB (1.1 equiv).
- Warm to −40°C over 2 hours.
- Quench with NH₄Cl and extract with EtOAc.
- Purify via silica gel chromatography.
Yield : 50–65% (extrapolated from similar indazole syntheses).
Comparative Analysis of Synthetic Routes
| Parameter | Bromination of Pre-Formed Indanone | Directed Metalation |
|---|---|---|
| Yield | 60–75% | 50–65% |
| Regioselectivity | High (para to methyl groups) | Moderate |
| Reaction Conditions | Mild (0–25°C) | Cryogenic (−78°C) |
| Cost | Low (uses Br₂ or NBS) | High (requires LDA) |
Key Observations :
Challenges and Optimization Strategies
Regioselectivity in Bromination
The methyl groups at C-6 and C-7 electronically activate C-4 for electrophilic attack. However, competing bromination at C-5 can occur if reaction temperatures exceed 25°C. Optimization strategies include:
Industrial-Scale Production Considerations
Large-scale synthesis (10+ kg) employs continuous flow reactors to enhance heat transfer and mixing. Key adaptations include:
- Solvent Recycling : Recovery of CH₂Cl₂ via distillation.
- Catalyst Recovery : FeBr₃ is filtered and reused after activation.
- Batch Size : 50 kg
- Cycle Time : 24 hours
- Overall Yield : 68%
Emerging Methodologies
Photocatalytic Bromination
Recent studies explore visible-light-mediated bromination using NBS and eosin Y as a photocatalyst. This method achieves 70% yield at room temperature but remains experimental.
Enzymatic Approaches
P450 monooxygenase mutants have been engineered to brominate indanone derivatives in aqueous media, though yields are currently low (15–20%).
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, potassium carbonate).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: 4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-ol.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
Pharmaceutical Applications
Enzyme Inhibition:
One of the most significant applications of 4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one is its role as an inhibitor of the cytochrome P450 enzyme CYP1A2. This enzyme is pivotal in drug metabolism and can influence the pharmacokinetics of various medications. The inhibition of CYP1A2 suggests that this compound may be utilized in developing new therapeutic agents by modulating drug interactions and enhancing drug efficacy .
Research in Drug Development:
Due to its ability to cross the blood-brain barrier, 4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one is also significant in neurological studies. Its interaction with biological targets can provide insights into metabolic pathways and potential therapeutic effects on central nervous system disorders.
Materials Science Applications
Synthesis of Novel Materials:
The unique structure of 4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one allows for its use in synthesizing new materials with desirable properties. Its application in creating organic semiconductors and light-emitting diodes (LEDs) has been explored due to its electronic properties.
Polymer Chemistry:
In polymer science, this compound can serve as a building block for creating polymers with specific functionalities. Its bromine substituent can facilitate further chemical modifications that enhance material properties such as thermal stability and mechanical strength .
Research Methodology Applications
Biological Studies:
As a research tool, 4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one aids in studying enzyme interactions and metabolic pathways. Its role in inhibiting specific enzymes makes it valuable for understanding drug-drug interactions and the metabolic fate of xenobiotics .
Analytical Chemistry:
The compound's unique spectral properties can be utilized in analytical chemistry for developing new methods to detect and quantify substances in biological samples. Its reactivity can also be exploited in various chemical assays to study enzyme kinetics and inhibition mechanisms.
Comparative Analysis with Related Compounds
To understand the uniqueness of 4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one, it is valuable to compare it with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| 4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one | Contains a hydroxyl group instead of methyl groups. |
| 4-Bromo-7-methoxy-indanone | Features a methoxy group; lacks methyl substituents. |
| 7-Bromo-3,4-dihydronaphthalen-1(2H)-one | Similar core structure but lacks hydroxyl or methyl groups. |
| 5-Bromo-N-(pyridinyl)-indanone | Contains bromine but has a different nitrogenous substituent. |
The combination of both bromine and methyl groups on the indanone core distinguishes 4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one from its analogs. This unique arrangement contributes to its distinct chemical reactivity and potential biological activity.
Mechanism of Action
The mechanism of action of 4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the ketone group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one with structurally related indanone derivatives, highlighting differences in substituents, physicochemical properties, and applications:
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups (Br, Cl) : Bromine and chlorine increase electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic additions or cross-coupling reactions .
- Electron-Donating Groups (CH₃, OCH₃) : Methyl and methoxy groups improve solubility in organic solvents and modulate electronic properties for targeted bioactivity .
Synthetic Routes :
- Halogenated Derivatives : Often synthesized via Friedel-Crafts acylation or Claisen-Schmidt condensation, followed by halogenation (e.g., bromination using Br₂ or NBS) .
- Methoxy-Substituted Analogs : Methoxy groups are typically introduced via demethylation or direct substitution during cyclization .
Biological and Industrial Applications :
- 4-Bromo-6,7-dimethyl : Explored as a precursor for anti-inflammatory or anticancer agents due to its halogenated scaffold .
- 6,7-Dichloro Derivative : Exhibits allelopathic activity, inhibiting plant growth, and is used in agrochemical research .
- Methoxy Derivatives : Show promise in opioid receptor modulation and anti-inflammatory drug development .
Research Findings and Data
Physicochemical Properties:
Biological Activity
4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one is a synthetic compound known for its significant biological activities, particularly its inhibition of cytochrome P450 enzymes and potential applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
- Molecular Formula : CHBrO
- Molecular Weight : 239.11 g/mol
- CAS Number : 112631-50-2
The compound features a bromine atom and two methyl groups attached to the indanone core, which enhances its reactivity and biological interactions. Its ability to cross the blood-brain barrier makes it particularly interesting for pharmacological studies .
Inhibition of Cytochrome P450 Enzymes
One of the primary biological activities of 4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one is its inhibition of the cytochrome P450 enzyme CYP1A2. This enzyme plays a critical role in the metabolism of various drugs and xenobiotics. The inhibition of CYP1A2 can lead to significant drug-drug interactions, affecting the pharmacokinetics of medications metabolized by this pathway .
Anticancer Potential
Recent studies have indicated that compounds similar to 4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one exhibit anticancer properties. For instance, related compounds have shown effectiveness in inhibiting microtubule assembly and inducing apoptosis in breast cancer cell lines (MDA-MB-231) at concentrations as low as 1.0 µM. This suggests that derivatives of this compound could be explored as potential anticancer agents .
The exact mechanism by which 4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one exerts its biological effects is still being elucidated. However, its interaction with CYP1A2 suggests that it may alter metabolic pathways significantly. Additionally, its structural characteristics may allow it to interact with various cellular targets involved in cancer progression and drug metabolism .
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one | Hydroxyl group instead of methyl groups | Potentially lower CYP inhibition |
| 4-Bromo-7-methoxy-indanone | Methoxy group; lacks methyl substituents | Different metabolic profile |
| 7-Bromo-3,4-dihydronaphthalen-1(2H)-one | Similar core structure but lacks hydroxyl or methyl groups | Reduced biological activity |
| 5-Bromo-N-(pyridinyl)-indanone | Contains bromine but has a different nitrogenous substituent | Varies in enzyme interaction |
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to 4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one:
- In Vitro Studies : Research has demonstrated that this compound can inhibit CYP1A2 effectively. Such inhibition could lead to altered metabolism of co-administered drugs, necessitating careful consideration in therapeutic settings .
- Anticancer Activity : A study highlighted that related compounds induced morphological changes in breast cancer cells and enhanced caspase activity at specific concentrations, indicating their potential as anticancer agents .
- Pharmacokinetic Implications : Given its ability to cross the blood-brain barrier and inhibit key metabolic enzymes, further research is warranted to explore its implications for drug design and development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one?
- Methodological Answer : Palladium-catalyzed hydration-olefin insertion cascades are effective for synthesizing dihydroindenone derivatives. For example, internal nucleophiles (e.g., hydroxyl or carboxyl groups) can assist in regioselective alkyne hydration and subsequent intramolecular cyclization to form the indenone core. This method achieves high yields (up to 99%) and diastereoselectivity under mild conditions . Alternatively, ester-functionalized derivatives (e.g., 2-methylallyl carboxylates) can be synthesized via Friedel-Crafts acylation or nucleophilic substitution, as demonstrated in analogous brominated indenone syntheses .
Q. What safety protocols are critical when handling brominated dihydroindenones?
- Methodological Answer : Brominated indenones require strict adherence to GHS safety guidelines. Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
- Personal Protective Equipment (PPE) : Chemical-impermeable gloves, safety goggles, and lab coats are mandatory .
- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid environmental discharge. Brominated compounds may release toxic fumes (e.g., HBr) upon decomposition .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent placement. For example, the carbonyl group (C=O) in dihydroindenones typically resonates at ~200–210 ppm in C NMR .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for verifying stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G(d,p)) evaluate frontier molecular orbitals (HOMO/LUMO), electronegativity, and global electrophilicity. For brominated indenones, electron-withdrawing groups (e.g., Br) lower LUMO energy, enhancing electrophilic reactivity. Mulliken charge analysis and molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites for functionalization .
Q. What strategies enable diastereoselective synthesis of cis-2,3-disubstituted derivatives?
- Methodological Answer : Palladium-catalyzed cascades with internal nucleophiles (e.g., hydroxyl or amine groups) enforce cis-selectivity via syn-addition during alkyne hydration. For example, intramolecular Michael addition post-hydration locks the stereochemistry, achieving >95% diastereomeric excess .
Q. How do structural modifications (e.g., halogenation, methylation) impact biological activity?
- Methodological Answer :
- Antimicrobial Activity : Bromine enhances lipophilicity, improving membrane penetration. Methyl groups at positions 6 and 7 may sterically hinder enzyme binding, reducing efficacy against Gram-positive bacteria (e.g., S. aureus) .
- Electron-Withdrawing Effects : Bromine decreases electron density at the carbonyl group, altering reactivity in nucleophilic acyl substitution reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
